molecular formula C16H9F2NO B1433301 (2,3-Difluorophenyl)(quinolin-4-yl)methanone CAS No. 1706429-82-4

(2,3-Difluorophenyl)(quinolin-4-yl)methanone

Cat. No.: B1433301
CAS No.: 1706429-82-4
M. Wt: 269.24 g/mol
InChI Key: AUOSJORHOVSIPB-UHFFFAOYSA-N
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Description

(2,3-Difluorophenyl)(quinolin-4-yl)methanone is a fluorinated quinoline derivative characterized by a methanone group bridging a quinolin-4-yl moiety and a 2,3-difluorophenyl ring. This compound belongs to a broader class of aryl-quinoline methanones, which are explored for diverse pharmacological applications, including anticancer, antimicrobial, and neuroprotective activities . The strategic placement of fluorine atoms and the quinoline scaffold influences electronic properties, lipophilicity, and target binding.

Properties

IUPAC Name

(2,3-difluorophenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2NO/c17-13-6-3-5-12(15(13)18)16(20)11-8-9-19-14-7-2-1-4-10(11)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOSJORHOVSIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=C(C(=CC=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Difluorophenyl)(quinolin-4-yl)methanone typically involves the reaction of 2,3-difluorobenzoyl chloride with quinoline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group and forming alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or other substituted derivatives of the difluorophenyl group.

Scientific Research Applications

Chemistry: (2,3-Difluorophenyl)(quinolin-4-yl)methanone is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

Medicine: Research is ongoing into the use of this compound derivatives as potential therapeutic agents, particularly in the treatment of bacterial infections and cancer.

Industry: In materials science, the compound is explored for its optoelectronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of (2,3-Difluorophenyl)(quinolin-4-yl)methanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The quinoline ring is known to interact with DNA and proteins, which can lead to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Rings

Fluorine substitution patterns significantly alter molecular interactions. Below is a comparison of key analogs:

Compound Name Substituents on Phenyl Ring Quinoline Position Molecular Formula Key Properties/Activity Reference
(2,3-Difluorophenyl)(quinolin-4-yl)methanone 2,3-difluoro 4-yl C₁₆H₁₀F₂NO High lipophilicity; potential CNS activity
[4-Fluorophenyl]-thieno[2,3-b]quinolin-2-yl 4-fluoro 2-yl (thieno-fused) C₂₃H₁₈FN₃OS Moderate yield (synthesis); ChemSpider ID 1023581
2-(4-(2,4-Difluorophenyl)-triazol-3-ylthio) 2,4-difluoro N/A C₂₃H₁₆F₂N₄O₂S Antifungal activity noted
(1'-Allyl-spiro[indoline])(2,3-difluorophenyl) 2,3-difluoro N/A (spiro system) C₂₂H₂₁F₃N₂O Complex pharmacokinetics

Key Observations :

  • Quinoline vs. Thienoquinoline: Thieno-fused quinoline derivatives (e.g., ) exhibit lower synthetic yields (20–25%) compared to simpler quinoline methanones (80–85% yields in ), suggesting higher complexity in fused-ring systems .

Heterocyclic Variations in Methanone Derivatives

The methanone group’s attachment to heterocycles influences bioactivity:

Compound Name Heterocycle Attached to Methanone Biological Relevance Reference
(Pyridin-2-yl)(quinolin-4-yl)methanone Pyridine Improved solubility vs. phenyl analogs
(1H-Pyrazol-1-yl)(quinolin-4-yl)methanone Pyrazole Anticancer screening (Table 1, )
(Thiomorpholinyl)(quinolin-2-yl)methanone Thiomorpholine Antimalarial potential

Key Observations :

  • Pyridine vs. Phenyl : Pyridine-containing analogs () demonstrate higher solubility in polar solvents due to nitrogen’s electron-donating effects .
  • Pyrazole Derivatives: Compounds like (3,5-diphenyl-1H-pyrazol-1-yl)(quinolin-4-yl)methanone show marked anticancer activity, possibly due to pyrazole’s hydrogen-bonding capacity .

Key Observations :

  • Spirocyclic analogs () achieve high yields (91%) using Grignard reagents, suggesting robustness in forming complex architectures .

Biological Activity

Overview

(2,3-Difluorophenyl)(quinolin-4-yl)methanone, with the CAS number 1706429-82-4, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves various organic reactions, including acylation methods that allow for the introduction of the difluorophenyl and quinoline moieties. A common approach includes the use of quinoline derivatives and difluorobenzoyl chloride in a controlled reaction environment to yield the desired ketone structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines ranged from 2.43 μM to 14.65 μM, indicating a promising therapeutic index for further development .

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (μM)
MDA-MB-2312.43 - 7.84
HepG24.98 - 14.65

The mechanism by which this compound exerts its anticancer effects involves the disruption of microtubule assembly, leading to apoptosis in cancer cells. Studies have shown that this compound can enhance caspase-3 activity, a key marker for apoptosis, thereby confirming its role as an apoptosis-inducing agent .

Case Studies

  • Microtubule Destabilization : In a specific study focusing on microtubule dynamics, this compound was observed to inhibit microtubule assembly by approximately 40% at a concentration of 20 μM. This suggests its potential as a microtubule-destabilizing agent, which is crucial in cancer therapy .
  • Apoptosis Induction : Further investigations revealed that at concentrations as low as 1 μM, this compound caused significant morphological changes in MDA-MB-231 cells and enhanced caspase-3 activity by 1.33 to 1.57 times at 10 μM, indicating robust apoptotic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,3-Difluorophenyl)(quinolin-4-yl)methanone
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(2,3-Difluorophenyl)(quinolin-4-yl)methanone

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